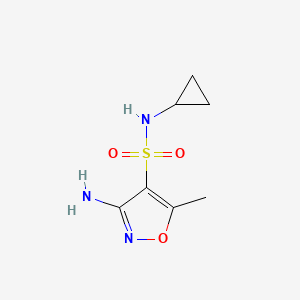

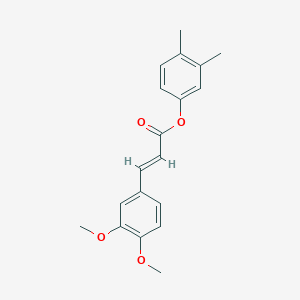

7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is of interest due to its structural complexity and the presence of dimethoxyphenyl and fluorophenyl groups, which could influence its physical and chemical properties. The interest in such molecules stems from their potential utility in medicinal chemistry, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex quinolinedione framework. A common approach for synthesizing quinoline derivatives involves the cyclization of aniline derivatives with suitable partners under acidic or basic conditions, followed by various functionalization steps to introduce the desired substituents (Wang et al., 2009).

Molecular Structure Analysis

X-ray crystallography provides detailed insights into the molecular structure of quinoline derivatives. For instance, the crystal structure of a similar compound was determined, revealing a monoclinic space group and specific geometric parameters that highlight the molecule's three-dimensional conformation (Xiang-Shan Wang et al., 2006). These studies are crucial for understanding the molecular foundation of the compound's properties and reactivity.

Chemical Reactions and Properties

Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. These reactions are influenced by the electronic and steric properties of the substituents attached to the quinoline core. For example, the presence of electron-donating dimethoxy groups and the electron-withdrawing fluorophenyl group can significantly affect the compound's reactivity towards different reagents (Patel et al., 2022).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are directly related to their molecular structure. Advanced computational techniques, including DFT calculations, provide insights into the electronic structure, which can be correlated with physical properties. These studies are instrumental in predicting the behavior of these compounds in different environments (Nuha Wazzan et al., 2016).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are influenced by the compound's molecular structure. Theoretical studies, including frontier molecular orbital (FMO) analysis, provide valuable information on the chemical behavior of quinoline derivatives. This information is crucial for designing new compounds with desired reactivity and stability (S. G. Patel et al., 2022).

Wissenschaftliche Forschungsanwendungen

Photophysical Properties Study

The quinolinedione derivative exhibits intriguing photophysical properties. In a study, similar quinoline compounds demonstrated dual emissions and large Stokes’ shift emission patterns. These properties depend on solvent polarity, indicating potential applications in fluorescence spectroscopy and materials science for sensing and imaging applications (Padalkar & Sekar, 2014).

Application in HPLC-fluorescence Analysis

Quinolinedione derivatives have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of chlorophenols in pharmaceuticals. This demonstrates their utility in analytical chemistry for sensitive and specific detection methods (Gatti et al., 1997).

Potential in Anticancer Research

Some derivatives of quinolinedione, such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, have shown potent anticancer activity in vitro. These compounds, by inducing cell cycle arrest and apoptosis in cancer cells, highlight the potential therapeutic applications of quinolinedione derivatives in oncology (Chen et al., 2013).

Application in Organic Electronics

Quinolinedione derivatives, due to their molecular structure and electronic properties, have potential applications in the field of organic electronics. Their use in the development of materials for organic light-emitting diodes (OLEDs) exemplifies their relevance in advanced material science (Luo et al., 2015).

Antibacterial Applications

Specific quinolinedione derivatives have shown potent antibacterial activities against various bacterial strains, making them candidates for the development of new antibacterial agents. This highlights their potential contribution to addressing challenges in the field of infectious diseases (Kuramoto et al., 2003).

Eigenschaften

IUPAC Name |

7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FNO4/c1-28-20-8-5-14(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)13-3-6-16(24)7-4-13/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTZWRJYHSXPIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)F)C(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)